Comparison of Boiling Points and LogP Values for Meta-, Para-, and Ortho-Substituted Dimethylamino Phenyl Acetates
The meta-substitution of the dimethylamino group on the phenyl acetate ring results in distinct physicochemical properties compared to its positional isomers. Specifically, 3-(dimethylamino)phenyl acetate exhibits a boiling point of 279.9°C at 760 mmHg and a calculated LogP of 1.67790 . In contrast, the para-substituted analog, 4-(dimethylamino)phenylacetic acid, has a significantly higher boiling point of 328.8°C at 760 mmHg and a lower XLogP3 of 1.8 . These differences, driven by the position of the dimethylamino group, directly impact the compound's volatility and lipophilicity, which are critical parameters for purification (e.g., distillation, chromatography) and predicting its behavior in biological systems (e.g., membrane permeability).
| Evidence Dimension | Boiling Point and Lipophilicity |
|---|---|
| Target Compound Data | Boiling Point: 279.9°C at 760 mmHg; LogP: 1.67790 |
| Comparator Or Baseline | 4-(dimethylamino)phenylacetic acid: Boiling Point: 328.8°C at 760 mmHg; XLogP3: 1.8 |
| Quantified Difference | Boiling Point Difference: 48.9°C; LogP Difference: 0.1221 |
| Conditions | Calculated/experimental values at standard pressure (760 mmHg). |
Why This Matters
These quantifiable differences in boiling point and lipophilicity dictate the choice of compound for specific synthetic routes and affect downstream biological assay design.
